2-Chloro-3-(trifluoromethyl)pyridin-4-amine
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Overview
Description
2-Chloro-3-(trifluoromethyl)pyridin-4-amine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various scientific and industrial applications. The presence of both chloro and trifluoromethyl groups on the pyridine ring enhances the compound’s reactivity and stability, making it a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(trifluoromethyl)pyridin-4-amine typically involves the introduction of chloro and trifluoromethyl groups onto a pyridine ring. One common method is the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with an amine source under specific conditions. For example, the reaction can be carried out using a palladium-catalyzed amination process, which involves the use of a palladium catalyst, a base, and an appropriate solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(trifluoromethyl)pyridin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts, boronic acids, and bases are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-3-(trifluoromethyl)pyridin-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-3-(trifluoromethyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of a chlorine atom.
2,4-Dichloro-3-(trifluoromethyl)pyridine: Contains an additional chlorine atom on the pyridine ring.
4-Amino-2-(trifluoromethyl)pyridine: Similar structure but with an amino group instead of a chloro group.
Uniqueness
2-Chloro-3-(trifluoromethyl)pyridin-4-amine is unique due to the combination of its chloro and trifluoromethyl groups, which confer distinct reactivity and stability properties. This makes it particularly valuable as an intermediate in the synthesis of various complex molecules, offering advantages in terms of reaction efficiency and product yield.
Properties
Molecular Formula |
C6H4ClF3N2 |
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Molecular Weight |
196.56 g/mol |
IUPAC Name |
2-chloro-3-(trifluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C6H4ClF3N2/c7-5-4(6(8,9)10)3(11)1-2-12-5/h1-2H,(H2,11,12) |
InChI Key |
UXIPKMSTTFTWPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1N)C(F)(F)F)Cl |
Origin of Product |
United States |
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